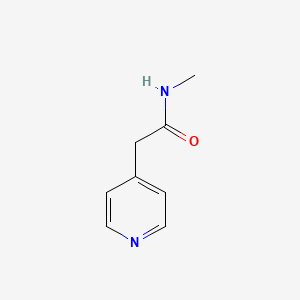

N-Methyl-2-pyridin-4-ylacetamide

Overview

Description

“N-Methyl-2-pyridin-4-ylacetamide” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used for research and development purposes .

Synthesis Analysis

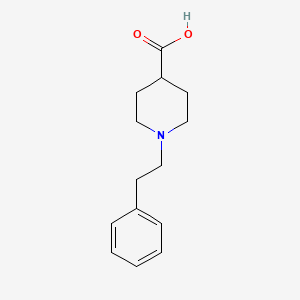

The synthesis of “this compound” and its derivatives involves complex chemical reactions. Piperidines, which are among the most important synthetic fragments for designing drugs, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Chemical Modification and Polymer Research The chemical modification of xylan into biopolymer ethers and esters reveals a path to creating materials with specific properties, such as spherical nanoparticles for drug delivery applications. This process involves reactions with various chemicals, including sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride, under specific conditions to enhance the reagents' accessibility to the biopolymer, leading to novel xylan esters and derivatives with potential uses in paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Heterocyclic N-Oxide Derivatives for Medical and Organic Synthesis Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have been highlighted for their importance in organic synthesis, catalysis, and medicinal applications. These compounds play a crucial role in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and demonstrating significant anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Advancements in Agrochemicals Pyridine-based compounds are essential in agrochemicals, serving as fungicides, insecticides, and herbicides. The exploration of Intermediate Derivatization Methods (IDM) in discovering new agrochemicals suggests a promising approach to finding novel lead compounds in this field, potentially enhancing the efficiency and shortening research phases to meet market demands (Guan et al., 2016).

Medicinal Applications of Pyridine Derivatives Pyridine derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their pharmacological properties, such as antifungal, antibacterial, anticancer, and anti-inflammatory effects, underline the versatility and potential of pyridine-based compounds in developing novel therapeutic agents (Altaf et al., 2015).

Environmental and Analytical Applications The review on the use of non-toxic solvents in membrane preparation, including supercritical CO2 and ionic liquids, represents a significant step towards more sustainable membrane processes. This focus on greener alternatives reflects an ongoing effort to reduce the environmental impact of solvent use in membrane science (Figoli et al., 2014).

properties

IUPAC Name |

N-methyl-2-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-9-8(11)6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHQVMAECKZMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

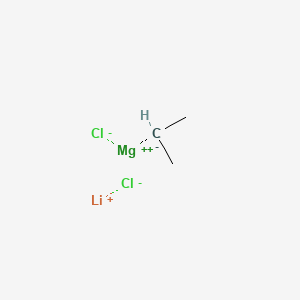

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)